1-[(5-Bromothiophen-2-yl)sulfonyl]-1,4-diazepane
Description
Properties
Molecular Formula |
C9H13BrN2O2S2 |
|---|---|
Molecular Weight |
325.3 g/mol |
IUPAC Name |
1-(5-bromothiophen-2-yl)sulfonyl-1,4-diazepane |
InChI |
InChI=1S/C9H13BrN2O2S2/c10-8-2-3-9(15-8)16(13,14)12-6-1-4-11-5-7-12/h2-3,11H,1,4-7H2 |
InChI Key |
CXRAIDIJRYQVIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)S(=O)(=O)C2=CC=C(S2)Br |
Origin of Product |
United States |
Preparation Methods
Principles of the Ugi Reaction
The Ugi multicomponent reaction (Ugi-MCR) involves the convergent assembly of four components: an aldehyde or ketone, an amine, an isocyanide, and a carboxylic acid. This reaction proceeds through several sequential steps:
- Formation of an imine from the amine and the carbonyl compound
- Protonation of the imine by the carboxylic acid
- Nucleophilic addition of the isocyanide to the activated imine
- Nucleophilic attack by the carboxylate anion
- Intramolecular acyl transfer (Mumm rearrangement)
The resulting Ugi adduct serves as a precursor for subsequent cyclization to form the desired heterocyclic system.
Application to 1,4-Diazepane Synthesis
For the synthesis of 1-[(5-Bromothiophen-2-yl)sulfonyl]-1,4-diazepane, the Ugi-MCR is specifically adapted by selecting components that facilitate subsequent cyclization. Research findings indicate that the following parameters are critical for successful Ugi reaction in this context:
| Parameter | Optimal Conditions | Effect on Yield |
|---|---|---|
| Solvent | Methanol | Enhances reaction rate through hydrogen bonding |
| Temperature | 20-40°C | Balances reaction rate with minimization of side products |
| Concentration | 0.5 M | Optimal for component interaction while minimizing side reactions |
| Reaction Time | 24-48 hours | Ensures complete conversion |
| Component Ratio | Slight excess of isocyanide (1.1 equiv) | Compensates for potential side reactions |
The Ugi reaction generates a linear intermediate containing appropriately positioned functional groups for subsequent cyclization to form the 1,4-diazepane ring.
Intramolecular SN2 Reaction for Ring Closure
Following the Ugi-MCR, the formation of the 1,4-diazepane ring in 1-[(5-Bromothiophen-2-yl)sulfonyl]-1,4-diazepane is achieved through an intramolecular nucleophilic substitution reaction (SN2).
Mechanism and Key Factors
The intramolecular SN2 reaction involves the displacement of a leaving group by a nucleophilic nitrogen atom within the molecule, resulting in ring closure. This process follows a concerted mechanism with inversion of configuration at the carbon center bearing the leaving group. Several factors influence the efficiency of this cyclization step:
| Factor | Impact on Cyclization | Optimization Strategy |
|---|---|---|
| Nature of Leaving Group | Better leaving groups facilitate cyclization | Use of bromides, tosylates, or mesylates |
| Nucleophilicity of Nitrogen | Higher nucleophilicity promotes cyclization | Control of pH and use of appropriate additives |
| Ring Size | 7-membered rings have moderate strain | Careful design of the linear precursor |
| Conformation | Favorable conformations promote cyclization | Strategic use of substituents to control conformation |
| Solvent | Polar aprotic solvents favor SN2 reactions | Use of DMF, DMSO, or acetonitrile |
Cyclization Conditions
Research findings indicate that the cyclization step for forming the 1,4-diazepane ring can be conducted under various conditions, with the choice depending on the specific substrate and desired outcome:
| Cyclization Method | Conditions | Typical Yield | Notes |
|---|---|---|---|
| Base-promoted | K2CO3 or Cs2CO3, DMF, 60-80°C, 12-24h | 55-75% | Standard approach for halide leaving groups |
| Mitsunobu conditions | DEAD/PPh3, THF, rt to 50°C, 12-24h | 60-85% | Effective for alcohol precursors |
| Sulfuryl diimidazole | DCM, rt, 24-48h | 50-70% | Used for specific substrates |
| Microwave-assisted | Various solvents, 100-150°C, 10-30 min | 60-80% | Accelerates reaction rate |
A notable specific method mentioned in the literature involves using sulfuryl diimidazole for the cyclization of aliphatic 1-sulfonyl 1,4-diazepan-5-ones, which are structurally related to our target compound.
The introduction of the 5-bromothiophen-2-ylsulfonyl group onto the 1,4-diazepane ring is a critical step in the synthesis of the target compound. This can be accomplished through various sulfonylation strategies.
Direct Sulfonylation Approach
The most common approach involves the reaction of the 1,4-diazepane with 5-bromothiophene-2-sulfonyl chloride in the presence of an appropriate base. The detailed procedure typically includes:
- Preparation of 5-bromothiophene-2-sulfonyl chloride from 5-bromothiophene
- Reaction of the 1,4-diazepane with the sulfonyl chloride in the presence of a base such as triethylamine, N,N-diisopropylethylamine (DIPEA), or pyridine
- Purification of the resulting 1-[(5-Bromothiophen-2-yl)sulfonyl]-1,4-diazepane
Regioselectivity Considerations
The 1,4-diazepane ring contains two nitrogen atoms that could potentially undergo sulfonylation. Achieving selective sulfonylation at the N1 position requires careful control of reaction conditions:
| Strategy | Method | Advantages | Limitations |
|---|---|---|---|
| Electronic control | Exploitation of differential nucleophilicity | Simplifies procedure | May not provide complete selectivity |
| Protecting group strategy | Temporary blocking of N4 | High selectivity | Requires additional steps |
| Kinetic control | Low temperature, controlled addition | Operationally simple | May require optimization |
| Steric control | Use of bulky bases or reagents | Can enhance selectivity | May reduce overall reactivity |
Alternative Synthetic Approaches
While the Ugi-MCR followed by intramolecular cyclization represents the most documented approach, alternative synthetic routes merit consideration.
Sequential Ring Formation and Sulfonylation
This approach involves:
- Direct synthesis of the 1,4-diazepane ring from appropriate precursors
- Selective protection of one nitrogen atom if necessary
- Sulfonylation with 5-bromothiophene-2-sulfonyl chloride
- Deprotection if required
Research findings indicate that the synthesis of 1,4-diazepine derivatives (structurally related to 1,4-diazepanes) can be accomplished using heteropolyacids as catalysts under refluxing conditions. These methodologies could potentially be adapted for 1,4-diazepane synthesis.
One-Pot Synthesis Strategies
Recent advances in synthetic methodology have led to the development of one-pot approaches for the synthesis of complex heterocycles, which could be adapted for the preparation of 1-[(5-Bromothiophen-2-yl)sulfonyl]-1,4-diazepane.
Integrated Ugi-MCR and Cyclization
This strategy involves performing the Ugi-MCR and subsequent cyclization in a one-pot sequence without isolation of intermediates, potentially improving overall efficiency.
Ugi/Staudinger/aza-Wittig and Ugi/Reduction/Cyclization Sequences
Research findings indicate that related heterocycles have been synthesized through Ugi/Staudinger/aza-Wittig and Ugi/reduction/cyclization sequences, using 2-azidobenzoic acid and 2-nitrobenzoic acid, respectively. These methodologies could potentially be adapted for the synthesis of 1-[(5-Bromothiophen-2-yl)sulfonyl]-1,4-diazepane, although the original approaches have certain limitations such as the need for hazardous azides or additional reduction steps.
Purification and Characterization
Following synthesis, purification and characterization of 1-[(5-Bromothiophen-2-yl)sulfonyl]-1,4-diazepane are essential to ensure product quality and identity.
Purification Methods
| Method | Procedure | Advantages | Limitations |
|---|---|---|---|
| Column Chromatography | Silica gel, gradient elution (0-10% MeOH in DCM) | Effective separation | Solvent-intensive |
| Recrystallization | From appropriate solvent systems | High purity, scalable | Yield losses |
| Preparative HPLC | Reverse-phase C18, suitable mobile phase | High purity | Limited scale |
| Salt Formation | Conversion to hydrochloride salt | Improved stability | May affect solubility |
Research findings indicate that the hydrochloride salt (1365836-42-5) can be prepared by treatment with hydrogen chloride in ethyl acetate, providing a more stable form of the compound.
Characterization Data
Analytical data for 1-[(5-Bromothiophen-2-yl)sulfonyl]-1,4-diazepane includes:
Structure confirmation:
Physical properties:
Comparative Analysis of Synthetic Routes
| Synthetic Route | Advantages | Limitations | Overall Efficiency |
|---|---|---|---|
| Ugi-MCR + Intramolecular SN2 | Step economy, versatility, convergent | Requires optimization, potential side reactions | High |
| Sequential ring formation and sulfonylation | Modular, potentially higher regioselectivity | More steps, potentially lower overall yield | Moderate |
| One-pot approaches | Fewer operations, potentially higher efficiency | May require careful optimization | Potentially high |
The Ugi-MCR followed by intramolecular SN2 cyclization emerges as the most efficient approach for the synthesis of 1-[(5-Bromothiophen-2-yl)sulfonyl]-1,4-diazepane, offering advantages in terms of step economy, versatility, and overall efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Bromothiophen-2-yl)sulfonyl]-1,4-diazepane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, potentially leading to the formation of sulfoxides or sulfones.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaOH, K2CO3).
Oxidation and Reduction: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid) and reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Coupling Reactions: Palladium catalysts, boronic acids, and bases (e.g., K2CO3, Na2CO3).
Major Products
Substitution Reactions: Substituted thiophene derivatives.
Oxidation and Reduction: Sulfoxides and sulfones.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
Chymase Inhibition
Research has identified derivatives of 1,4-diazepane as potential inhibitors of human chymase, an enzyme implicated in various cardiovascular diseases. A study synthesized several sulfonyl derivatives and evaluated their inhibitory effects, highlighting the structure-activity relationship that could be leveraged for developing more potent inhibitors . The findings suggest that modifications on the diazepane structure can enhance selectivity and potency against chymase.
Anticancer Activity
Preliminary studies have indicated that compounds similar to 1-[(5-bromothiophen-2-yl)sulfonyl]-1,4-diazepane may exhibit anticancer properties. The incorporation of thiophene rings in drug design has been associated with improved biological activity against certain cancer cell lines. Further research is necessary to elucidate the specific mechanisms through which this compound exerts its effects on cancer cells.
Building Block in Organic Synthesis
The unique structure of 1-[(5-bromothiophen-2-yl)sulfonyl]-1,4-diazepane allows it to serve as a versatile building block in organic synthesis. Its sulfonyl group can participate in nucleophilic substitution reactions, making it useful for creating more complex molecules . This characteristic is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.
Modification for Enhanced Activity
The ability to modify the diazepane core opens avenues for creating a library of compounds with varied biological activities. Researchers can explore different substituents on the thiophene ring or the sulfonyl group to optimize pharmacokinetic and pharmacodynamic properties.
Case Studies
Mechanism of Action
The mechanism of action of 1-[(5-Bromothiophen-2-yl)sulfonyl]-1,4-diazepane depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, while the diazepane ring can interact with hydrophobic pockets in the target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Features
The following table summarizes key 1,4-diazepane derivatives and their distinguishing features:
Key Observations:
- Heterocyclic Substituents : Pyridine (NS3531) and thiophene moieties influence binding orientation. For example, the pyridine ring in NS3531 faces the complementary subunit in nAChR co-crystal structures, while the thiophene in the target compound may confer distinct π-π stacking properties .
Pharmacological and Binding Properties
- Receptor Selectivity : Substituents critically modulate selectivity. For instance, 1-(3-(3-chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane shows >100-fold selectivity for 5-HT7R over other serotonin receptors, attributed to the pyrazole-chlorophenyl motif . The target compound’s thiophene-sulfonyl group may similarly direct selectivity toward specific GPCRs or ion channels.
- Binding Affinity : Pyridine-substituted derivatives (e.g., NS3531) bind nAChRs with submicromolar affinity, while steric bulk (e.g., phenyl in NS3570) enhances efficacy by stabilizing intersubunit bridges .
Biological Activity
1-[(5-Bromothiophen-2-yl)sulfonyl]-1,4-diazepane is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its mechanism of action, therapeutic applications, and relevant case studies.
- Molecular Formula : CHBrClNOS
- Molecular Weight : 361.7 g/mol
- CAS Number : 1365836-42-5
- IUPAC Name : 1-(5-bromothiophen-2-yl)sulfonyl-1,4-diazepane; hydrochloride
Research indicates that compounds based on the diazepane scaffold exhibit significant biological activity through various mechanisms. Specifically, they have been identified as potent inhibitors of bromodomain-containing proteins involved in gene transcriptional activation, which is critical in cancer and inflammatory processes . The sulfonyl group in this compound enhances its interaction with biological targets, potentially leading to improved efficacy.
Biological Activities
-
Antitumor Activity :
- Diazepine derivatives have shown promise as anticancer agents. For instance, compounds similar to 1-[(5-Bromothiophen-2-yl)sulfonyl]-1,4-diazepane have demonstrated inhibitory effects on several cancer cell lines by modulating key signaling pathways.
- A study highlighted that diazepine-based inhibitors effectively target bromodomains associated with oncogenic transcription factors, thereby reducing tumor growth in preclinical models .
- Anti-inflammatory Effects :
-
Antimicrobial Activity :
- Preliminary studies suggest that sulfonamide derivatives exhibit antimicrobial properties. The presence of the bromothiophen moiety may contribute to enhanced activity against various bacterial strains.
Case Study 1: Anticancer Efficacy
A recent investigation evaluated the cytotoxic effects of 1-[(5-Bromothiophen-2-yl)sulfonyl]-1,4-diazepane on MCF-7 and MDA-MB-231 breast cancer cell lines. The results demonstrated a significant reduction in cell viability at low micromolar concentrations, indicating strong anticancer potential. The study also explored the synergistic effects when combined with established chemotherapeutics like doxorubicin, revealing enhanced efficacy and reduced side effects .
Case Study 2: Anti-inflammatory Properties
Another study assessed the anti-inflammatory effects of similar diazepane derivatives in a murine model of acute inflammation. The results showed that treatment with these compounds led to decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting their potential utility in managing inflammatory conditions .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
